molecular formula C18H16N2O3 B12915505 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide CAS No. 146743-94-4

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide

Cat. No.: B12915505
CAS No.: 146743-94-4
M. Wt: 308.3 g/mol
InChI Key: CEUNWOFTYKAWDL-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with phenethylamine to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as metal catalysts, to facilitate the cyclization and amidation steps. Additionally, process optimization techniques, such as continuous flow synthesis, can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide stands out due to its dual hydroxyl groups at the 7 and 8 positions, which confer unique chemical reactivity and biological activity. This structural feature allows it to participate in specific oxidation and reduction reactions, making it a versatile compound for various applications .

Properties

CAS No.

146743-94-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

7,8-dihydroxy-N-(2-phenylethyl)isoquinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c21-16-7-6-13-10-15(20-11-14(13)17(16)22)18(23)19-9-8-12-4-2-1-3-5-12/h1-7,10-11,21-22H,8-9H2,(H,19,23)

InChI Key

CEUNWOFTYKAWDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=C3C(=C2)C=CC(=C3O)O

Origin of Product

United States

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